13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
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Overview
Description
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[74003,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound featuring a multi-ring structure with a unique arrangement of nitrogen, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step reactions starting from simpler organic molecules. One common approach involves cyclization reactions that form the tricyclic structure, followed by specific functional group modifications.
Industrial Production Methods: Scaling up this compound for industrial production remains a challenge due to its complex structure. It typically requires precise control over reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, resulting in the modification of its tricyclic core.
Reduction: Reduction reactions, typically involving hydrogenation or the use of reducing agents, can modify the compound’s electronic properties.
Substitution: This compound is also prone to substitution reactions, especially at positions where the tricyclic structure allows for electrophilic or nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced tricyclic derivatives.
Substitution: Halogenated products.
Scientific Research Applications
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has shown promising applications in various scientific fields:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione exerts its effects is thought to involve:
Molecular Targets: Interactions with specific enzymes or receptor sites, influencing biological pathways.
Pathways: Modulation of signal transduction pathways, potentially leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other tricyclic compounds, 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione stands out due to:
Unique Structural Features: Presence of both oxygen and nitrogen within its tricyclic core.
Reactivity: Enhanced reactivity due to its electron-rich phenyl and ethyl groups.
List of Similar Compounds
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10-trione
13-ethyl-8-phenyl-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione (without the oxa group)
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-10,12-trione (variation in functional groups)
Properties
IUPAC Name |
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-20-14-13(15(21)19-17(20)23)11(9-6-4-3-5-7-9)12-10(18-14)8-24-16(12)22/h3-7,11,18H,2,8H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTVHKOJALQDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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